molecular formula C19H17F6NO3 B1312920 benzyl (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-ylcarbamate CAS No. 877384-16-2

benzyl (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-ylcarbamate

Cat. No. B1312920
M. Wt: 421.3 g/mol
InChI Key: AWBAPOAGBOTVOQ-ZBEGNZNMSA-N
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Description

Benzyl (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-ylcarbamate, also known as N-trifluoromethylbenzyl carbamate, is an organofluorine compound used as an intermediate in the synthesis of pharmaceuticals. It is a white crystalline solid that is soluble in many organic solvents. This compound has been used in the synthesis of drugs, such as the anti-inflammatory drug celecoxib, and the anti-cancer drug imatinib. The compound is also used as a reagent in the synthesis of other organofluorine compounds.

Scientific Research Applications

Antimicrobial Applications

A study on the synthesis of condensed new triazolopyrimidines involving the compound as a precursor demonstrates its potential in developing antimicrobial agents. The synthesis involved a Biginelli reaction, leading to compounds with notable antibacterial and antifungal activities (Vora & Vyas, 2019).

Catalysis in Organic Reactions

The compound has been noted for its role in catalysis, particularly in Baeyer-Villiger oxidations with aqueous hydrogen peroxide. Research shows that derivatives of this compound can form highly reactive and selective catalysts for the oxidation of carbonyl compounds in various solvents, highlighting its importance in synthetic organic chemistry (ten Brink, Vis, Arends, & Sheldon, 2001).

Coordination Chemistry and Ligand Behavior

Investigations into V(IV)O versus V(IV) complex formation have elucidated the compound's ligand behavior, particularly in systems using tridentate (O, N(arom), O) ligands. This research contributes to the understanding of metal-ligand interactions, predicting geometry, EPR 51V hyperfine coupling constants, and UV-Vis spectra, essential for designing metal-based drugs or catalysts (Pisano et al., 2013).

Synthesis and Structural Characterization

Studies on the synthesis and structural characterization of bisferrocenes containing bis(acyl-thiourea)s have explored the electrochemical reversibility and potential antitumor activity of compounds derived from similar chemical structures. These insights are crucial for the development of new materials and pharmaceuticals (Duan et al., 2017).

Recycling and Environmental Applications

Research into the aminolytic depolymerization of poly(ethylene terephthalate) waste demonstrates the compound's potential application in recycling and environmental sustainability. The study focuses on synthesizing new utility products from PET waste, contributing to the circular economy and waste reduction efforts (Shah & Shukla, 2012).

properties

IUPAC Name

benzyl N-[(1R,2S)-1-[3,5-bis(trifluoromethyl)phenyl]-1-hydroxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F6NO3/c1-11(26-17(28)29-10-12-5-3-2-4-6-12)16(27)13-7-14(18(20,21)22)9-15(8-13)19(23,24)25/h2-9,11,16,27H,10H2,1H3,(H,26,28)/t11-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBAPOAGBOTVOQ-ZBEGNZNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470678
Record name Benzyl {(1R,2S)-1-[3,5-bis(trifluoromethyl)phenyl]-1-hydroxypropan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-ylcarbamate

CAS RN

877384-16-2
Record name Benzyl {(1R,2S)-1-[3,5-bis(trifluoromethyl)phenyl]-1-hydroxypropan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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